Tco peg3 CH2CO2H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

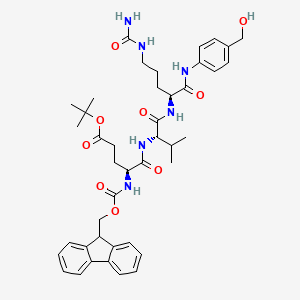

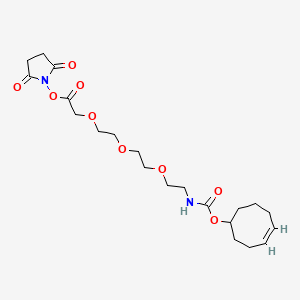

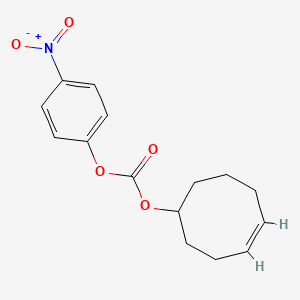

TCO PEG3 CH2CO2H is a chemical compound composed of three functional groups: a thiol-terminated alkyl chain (TCO), a polyethylene glycol (PEG) chain, and a carboxylic acid group. This compound is known for its ability to undergo fast bioorthogonal reactions with tetrazine-tagged biomolecules, forming complex bioconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of TCO PEG3 CH2CO2H involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high purity and consistent quality of the final product, which is essential for its applications in bioconjugation and other scientific research .

Chemical Reactions Analysis

Types of Reactions

TCO PEG3 CH2CO2H primarily undergoes bioorthogonal reactions, particularly the inverse electron demand Diels-Alder cycloaddition with tetrazine-tagged biomolecules. This reaction is highly selective and occurs rapidly under mild conditions .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include tetrazine derivatives, which react with the TCO moiety to form stable dihydropyridazine linkages. The reactions typically occur in aqueous buffer solutions at room temperature, without the need for additional catalysts or reducing agents .

Major Products Formed

The major products formed from the reactions of this compound are bioconjugates, which are complex molecules resulting from the conjugation of the this compound with tetrazine-tagged biomolecules. These bioconjugates have applications in various fields, including fluorescent imaging and drug delivery .

Scientific Research Applications

TCO PEG3 CH2CO2H has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TCO PEG3 CH2CO2H involves its TCO moiety reacting with tetrazine-tagged biomolecules through the inverse electron demand Diels-Alder cycloaddition. This reaction forms a stable dihydropyridazine linkage, enabling the conjugation of biomolecules in complex chemical environments. The polyethylene glycol chain enhances the solubility and reduces the steric hindrance, while the carboxylic acid group allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

TCO PEG3 Biotin: Similar to TCO PEG3 CH2CO2H, but contains a biotin moiety for biotinylation reactions.

TCO PEG3 Triethoxysilane: Contains a triethoxysilane group for bio-conjugation.

TCO PEG3 NHS Ester: Contains an NHS ester group for amine-reactive conjugation.

Uniqueness

This compound is unique due to its combination of a thiol-terminated alkyl chain, a polyethylene glycol chain, and a carboxylic acid group. This combination allows for versatile applications in bioorthogonal chemistry, bioconjugation, and the development of advanced materials. Its ability to undergo rapid and selective reactions with tetrazine-tagged biomolecules makes it a valuable tool in scientific research .

Properties

IUPAC Name |

2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO7/c19-16(20)14-24-13-12-23-11-10-22-9-8-18-17(21)25-15-6-4-2-1-3-5-7-15/h1-2,15H,3-14H2,(H,18,21)(H,19,20)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSCWCLYZYDTQN-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B8113869.png)

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)

![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)